6-chloro-9H-pyrido[3,4-b]indole

Genotoxicity Mutagenesis Environmental Toxicology

6-Chloro-9H-pyrido[3,4-b]indole (also known as 6-Chloronorharmane or 6-Chloro-β-carboline) is a tricyclic heteroaromatic compound belonging to the β-carboline alkaloid family. It features a pyrido[3,4-b]indole core with a single chlorine substituent at the 6-position.

Molecular Formula C11H7ClN2
Molecular Weight 202.64 g/mol
CAS No. 30684-46-9
Cat. No. B3035256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-9H-pyrido[3,4-b]indole
CAS30684-46-9
Molecular FormulaC11H7ClN2
Molecular Weight202.64 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)C3=C(N2)C=NC=C3
InChIInChI=1S/C11H7ClN2/c12-7-1-2-10-9(5-7)8-3-4-13-6-11(8)14-10/h1-6,14H
InChIKeyYOYDGKNKZANQBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-9H-pyrido[3,4-b]indole (CAS 30684-46-9): A Core β-Carboline Scaffold for Targeted Research


6-Chloro-9H-pyrido[3,4-b]indole (also known as 6-Chloronorharmane or 6-Chloro-β-carboline) is a tricyclic heteroaromatic compound belonging to the β-carboline alkaloid family. It features a pyrido[3,4-b]indole core with a single chlorine substituent at the 6-position . This specific halogenation pattern is central to its utility as a building block in medicinal chemistry and as a core scaffold for generating derivatives with distinct biological activity profiles [1].

Why 6-Chloro-9H-pyrido[3,4-b]indole Cannot Be Replaced by Unsubstituted or Positional Isomers


The presence and precise location of the chlorine atom on the β-carboline core are not merely structural variations but are critical determinants of the compound's biological function, reactivity, and analytical properties. Unsubstituted norharmane (9H-pyrido[3,4-b]indole) exhibits significantly different activity; for example, 6-chloronorharmane demonstrates much more potent co-mutagenic activity than its parent compound [1]. Furthermore, the 6-chloro substitution pattern is specifically required for generating key pharmacological agents, such as the IKK inhibitor PS-1145, where the chlorine atom contributes to binding affinity and selectivity [2]. Substituting this compound with an unsubstituted or differently halogenated β-carboline would lead to unpredictable and likely negative outcomes in experimental systems designed around this specific scaffold [3].

Quantitative Differentiation Evidence for 6-Chloro-9H-pyrido[3,4-b]indole (CAS 30684-46-9)


Enhanced Co-Mutagenic Activity Compared to Non-Chlorinated Norharmane

6-Chloro-9H-pyrido[3,4-b]indole exhibits significantly enhanced co-mutagenic activity relative to its non-halogenated parent compound, norharmane. This activity is a key differentiator for researchers studying the role of halogenated heterocyclic amines in chemical carcinogenesis [1].

Genotoxicity Mutagenesis Environmental Toxicology

Critical Structural Role in IKKβ Inhibitor PS-1145 (Potency and Selectivity)

The 6-chloro-9H-pyrido[3,4-b]indole moiety is the essential core of PS-1145 dihydrochloride, a selective IκB kinase (IKK) inhibitor. PS-1145 demonstrates an IC50 of 100 nM against IKK and exhibits significant selectivity over other kinases such as PKA, PKC, and CKII . The presence and position of the chloro substituent are crucial for this activity profile [1].

Inflammation NF-κB Signaling Kinase Inhibition Cancer Research

Altered Photophysical and Acid-Base Properties vs. Other Halogenated Isomers

The specific substitution pattern of 6-chloro-9H-pyrido[3,4-b]indole yields unique photophysical and acid-base properties compared to its 8-chloro, 6,8-dichloro, and non-halogenated analogs [1].

Photochemistry Spectroscopy Physical Organic Chemistry

Validated Analytical Reference Data for Identification and Purity Assessment

Comprehensive and validated spectral data, including NMR and MS (GC), are available for 6-chloro-9H-pyrido[3,4-b]indole through authoritative spectral databases, providing a robust reference standard for compound identification [1].

Analytical Chemistry Quality Control Spectroscopy

Optimal Scientific and Procurement Scenarios for 6-Chloro-9H-pyrido[3,4-b]indole (CAS 30684-46-9)


Synthesis and Evaluation of IKKβ Inhibitors for Cancer and Inflammation Research

This compound is the essential starting material for the synthesis of PS-1145 and related IκB kinase (IKK) inhibitors. As established in Section 3, the 6-chloro-β-carboline core is required for the 100 nM IC50 potency and selectivity profile of PS-1145. Researchers focused on NF-κB signaling, inflammation, or multiple myeloma should prioritize this specific building block to ensure their synthesized inhibitors exhibit the expected pharmacological activity [1].

Genotoxicity and Environmental Toxicology Studies of Halogenated Heterocyclic Amines

Given the enhanced co-mutagenic activity of 6-chloro-9H-pyrido[3,4-b]indole compared to its parent compound norharmane, this compound is the correct choice for investigating the mechanisms of action of chlorinated β-carbolines in chemical carcinogenesis. It is directly relevant for studies on the genotoxic potential of compounds found in cooked foods and cigarette smoke condensates [2].

Photochemical and Spectroscopic Investigations of β-Carboline Alkaloids

The distinct and well-characterized photophysical properties of the 6-chloro isomer, as opposed to the 8-chloro or other halogenated variants, make this compound a precise tool for photochemistry and spectroscopy studies. Its unique spectral signature in the KnowItAll database ensures accurate identification and quantification, which is critical for investigations into the photostability, proton-transfer dynamics, and environmental fate of β-carbolines [3].

Medicinal Chemistry and Structure-Activity Relationship (SAR) Explorations

As a versatile building block, 6-chloro-9H-pyrido[3,4-b]indole serves as a core scaffold for derivatization at positions 1, 3, and 8. The data in Section 3 demonstrates that the 6-chloro substitution imparts specific and quantifiable differences in biological and physical properties. Researchers can use this compound to systematically explore SAR around the β-carboline core, knowing that the base scaffold itself has a defined impact on activity, as seen in IKK inhibition and co-mutagenicity assays [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-chloro-9H-pyrido[3,4-b]indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.